N-CYCLOPENTYL-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-CYCLOPENTYL-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentyl group, a methoxyphenyl group, a triazole ring, and a pyrrole moiety, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves multiple steps, including the formation of the triazole ring and the attachment of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-CYCLOPENTYL-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOPENTYL-2-(4-METHOXY-PHENYL)-ACETAMIDE: A structurally similar compound with different functional groups.
N-CYCLOPENTYL-2-(4-METHOXY-PHENYL)-2-OXOETHYL: Another related compound with variations in the acetamide moiety.
Uniqueness
N-CYCLOPENTYL-2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups and structural features, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-26-13-5-8-18(26)14-20-24-25-22(27(20)17-9-11-19(29-2)12-10-17)30-15-21(28)23-16-6-3-4-7-16/h5,8-13,16H,3-4,6-7,14-15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETQERDYXKKKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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